molecular formula C9H12F3N3 B2920896 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 1174872-34-4

1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B2920896
CAS No.: 1174872-34-4
M. Wt: 219.211
InChI Key: TZNBNFYHFXTGOC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopentyl group, a trifluoromethyl group, and a pyrazole ring, making it an interesting subject for studies in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the trifluoromethyl group: This can be accomplished using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different substituents on the pyrazole ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole: This compound lacks the amine group, which may affect its reactivity and biological activity.

    1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine: The position of the amine group is different, which can influence its chemical properties and interactions with molecular targets.

    1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group introduces additional reactivity and potential for forming salts or esters.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)14-15(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNBNFYHFXTGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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